Demethyl Arbidol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Demethyl Arbidol is a derivative of Arbidol, a broad-spectrum antiviral compound. Arbidol is known for its efficacy against various respiratory viral infections, including influenza and coronaviruses. This compound retains many of the antiviral properties of its parent compound but with slight modifications that may enhance its bioavailability and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Arbidol involves several key steps:

Hydroxylation Reaction: Starting with 3-iodo-4-nitrophenol, acetyl chloride is used to perform hydroxylation.

Substitution Reaction: The hydroxylated compound reacts with ethyl acetoacetate under alkaline conditions.

Reduction-Condensation: The resulting compound undergoes reduction and condensation in the presence of acetic acid and iron powder to form an indole ring.

N-Methylation: Dimethyl sulfate is used to methylate the indole ring.

Di-Bromination: Bromine in carbon tetrachloride is used for di-bromination.

Reaction with Thiophenol: The brominated compound reacts with thiophenol under alkaline conditions.

Final Steps: The compound is treated with aqueous dimethylamine and formaldehyde, followed by acidification to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance yield and efficiency. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the final product’s quality.

Analyse Des Réactions Chimiques

Types of Reactions

Demethyl Arbidol undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

Applications De Recherche Scientifique

Demethyl Arbidol has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mécanisme D'action

Demethyl Arbidol exerts its antiviral effects by interacting with viral proteins and host cell membranes. It inhibits viral entry into host cells by blocking the fusion of the viral envelope with the host cell membrane. This action is mediated through interactions with aromatic amino acids in viral proteins and the phospholipid bilayer of the host cell membrane . Additionally, this compound may interfere with viral replication and assembly, further inhibiting the spread of the virus within the host .

Comparaison Avec Des Composés Similaires

Similar Compounds

Arbidol: The parent compound, known for its broad-spectrum antiviral activity.

Oseltamivir: Another antiviral used for treating influenza, but with a different mechanism of action.

Favipiravir: An antiviral that inhibits viral RNA polymerase, used for treating influenza and other viral infections.

Uniqueness

Demethyl Arbidol stands out due to its dual mechanism of action, targeting both viral entry and replication. This dual action enhances its efficacy against a broader range of viruses compared to other antivirals that typically target a single stage of the viral life cycle .

Propriétés

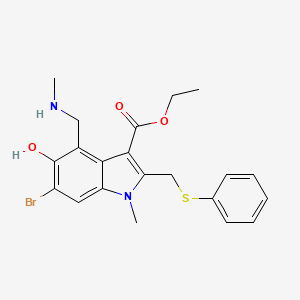

Formule moléculaire |

C21H23BrN2O3S |

|---|---|

Poids moléculaire |

463.4 g/mol |

Nom IUPAC |

ethyl 6-bromo-5-hydroxy-1-methyl-4-(methylaminomethyl)-2-(phenylsulfanylmethyl)indole-3-carboxylate |

InChI |

InChI=1S/C21H23BrN2O3S/c1-4-27-21(26)19-17(12-28-13-8-6-5-7-9-13)24(3)16-10-15(22)20(25)14(11-23-2)18(16)19/h5-10,23,25H,4,11-12H2,1-3H3 |

Clé InChI |

JIQJHSYZKOCTIF-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CNC)O)Br)C)CSC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)

![1'-Benzyl 6-ethyl spiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B12071423.png)

![[3-Fluoro-4-(propan-2-yloxy)phenyl]methanamine](/img/structure/B12071449.png)